An In-Depth Technical Guide to 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol: Synthesis, Characterization, and Scientific Insights
An In-Depth Technical Guide to 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol: Synthesis, Characterization, and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the chemical properties, a proposed synthetic route, and the expected analytical characteristics of the heterocyclic compound 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol . As a specialized pyrazole derivative, this molecule incorporates several key functional groups that make it a compound of interest for further synthetic elaboration and potential applications in medicinal chemistry and materials science. This document synthesizes established chemical principles and data from closely related analogues to offer a comprehensive scientific overview.
Compound Identity and Structural Features
2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol is a substituted pyrazole featuring a bromo group at the C4 position, a nitro group at the C5 position, and a 2-hydroxyethyl chain attached to the N1 nitrogen. These features bestow a unique combination of reactivity and potential biological interaction.
The core pyrazole ring is an important scaffold in numerous pharmaceutical agents. The presence of a bromine atom provides a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments. The electron-withdrawing nitro group significantly influences the electronics of the pyrazole ring, impacting its reactivity and the acidity of the ring protons. The terminal hydroxyl group on the N-alkyl chain offers a site for esterification, etherification, or conversion to other functional groups.
| Identifier | Value | Source |
| CAS Number | 1429309-32-9 | [1] |
| Molecular Formula | C₅H₆BrN₃O₃ | [2] |
| Molecular Weight | 236.02 g/mol | Calculated |
| Purity | Typically available at ≥95% | [2] |
Proposed Synthesis: N-Alkylation of 4-Bromo-5-nitro-1H-pyrazole
The proposed synthesis involves the N-alkylation of the precursor, 4-bromo-5-nitro-1H-pyrazole, with 2-bromoethanol. The choice of a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) is standard for this type of reaction, facilitating the dissolution of the pyrazole salt and promoting the SN2 reaction mechanism.
Causality Behind Experimental Choices:
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Precursor: 4-Bromo-5-nitro-1H-pyrazole serves as the heterocyclic core. The tautomeric proton on the pyrazole ring is sufficiently acidic, particularly due to the electron-withdrawing nitro group, to be removed by a moderate base.
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Alkylating Agent: 2-Bromoethanol is the electrophile. The bromine atom is a good leaving group, and the ethanol moiety provides the desired hydroxyethyl chain.
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Base: Potassium carbonate (K₂CO₃) is an ideal choice. It is strong enough to deprotonate the pyrazole but mild enough to avoid side reactions, such as elimination of HBr from 2-bromoethanol. It is also inexpensive and easily removed during workup.
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Solvent: Acetonitrile is a suitable polar aprotic solvent that effectively dissolves the reactants and facilitates the nucleophilic substitution.
Experimental Workflow Diagram
Caption: Proposed synthetic workflow for 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol.
Detailed Step-by-Step Protocol:
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Reaction Setup: To a solution of 4-bromo-5-nitro-1H-pyrazole (1.0 eq.) in acetonitrile (approx. 0.5 M solution) in a round-bottom flask, add potassium carbonate (1.5 eq.).
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Addition of Alkylating Agent: Add 2-bromoethanol (1.2 eq.) to the stirred suspension.
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Reaction Conditions: Heat the mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is anticipated to run for several hours to completion.
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Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium salts. Concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol.
Physicochemical and Spectroscopic Properties
While experimental data for the title compound is scarce, its properties can be reliably predicted based on its structure and data from analogous compounds.[3]
Predicted Physicochemical Properties:
| Property | Predicted Value/State | Rationale |
| Appearance | White to off-white solid | Similar substituted pyrazoles are typically solids at room temperature.[4] |
| Solubility | Soluble in methanol, ethyl acetate, acetone, DMSO. Sparingly soluble in water. | The presence of the polar hydroxyl and nitro groups, balanced by the bromo-pyrazole core, suggests this solubility profile. |
| Melting Point | Expected to be in the range of 80-120 °C | Based on melting points of similar nitratoalkyl and azidoalkyl nitropyrazoles.[3] |
Expected Spectroscopic Data:
The characterization of the final product would rely on standard spectroscopic techniques. The expected shifts and signals are extrapolated from known N-hydroxyethyl nitropyrazoles.[3]
| Technique | Expected Observations |
| ¹H NMR | - CH₂-N (triplet, 2H): ~4.4-4.6 ppm- CH₂-O (triplet, 2H): ~3.9-4.1 ppm- OH (broad singlet, 1H): Variable, ~2.5-3.5 ppm- Pyrazole C-H (singlet, 1H): ~8.0-8.5 ppm (deshielded by nitro group) |
| ¹³C NMR | - CH₂-N: ~50-55 ppm- CH₂-O: ~60-65 ppm- Pyrazole C-Br: ~95-105 ppm- Pyrazole C-NO₂: ~145-155 ppm- Pyrazole C-H: ~135-140 ppm |
| FT-IR (cm⁻¹) | - O-H stretch: ~3400 (broad)- C-H stretch: ~2900-3100- N-O stretch (asymmetric): ~1520-1560- N-O stretch (symmetric): ~1340-1380- C-Br stretch: ~550-650 |
| Mass Spec (ESI+) | [M+H]⁺: ~236.97, 238.97 (characteristic isotopic pattern for Bromine) |
Chemical Reactivity and Potential Applications
The unique arrangement of functional groups in 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol opens up several avenues for further chemical modification and exploration.
Reactivity Profile Diagram
Caption: Key reactivity sites on 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol.
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C4-Bromine Atom: This position is primed for palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of aryl, heteroaryl, or alkyl groups, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies in drug discovery.
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C5-Nitro Group: The nitro group can be reduced to an amine using standard conditions (e.g., SnCl₂, H₂/Pd). The resulting 5-aminopyrazole is a valuable intermediate for constructing fused heterocyclic systems or for derivatization into amides and sulfonamides.
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N1-Hydroxyethyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into esters and ethers to modulate the compound's lipophilicity and pharmacokinetic properties. It can also be substituted with other functional groups via mesylation/tosylation followed by nucleophilic displacement.
Given the prevalence of pyrazole-based structures in pharmaceuticals, this compound serves as a highly functionalized building block for the synthesis of novel kinase inhibitors, anti-inflammatory agents, and other potential therapeutics.
Conclusion
2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol is a strategically designed chemical intermediate possessing multiple handles for synthetic diversification. While detailed experimental data on this specific molecule is limited, its synthesis can be confidently proposed via the N-alkylation of 4-bromo-5-nitro-1H-pyrazole. Its predicted spectroscopic and physicochemical properties, based on closely related compounds, provide a solid foundation for its identification and use in research. The combination of a modifiable bromine atom, a reducible nitro group, and a versatile hydroxyl function makes it a valuable scaffold for professionals in drug development and synthetic chemistry.
References
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He, C., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6542. [Link]
Sources
- 1. On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-(4-Bromo-1H-pyrazol-1-yl)ethanol | Sigma-Aldrich [sigmaaldrich.com]
